molecular formula C20H19N3O4S3 B2748700 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide CAS No. 941878-96-2

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide

Cat. No. B2748700
CAS RN: 941878-96-2
M. Wt: 461.57
InChI Key: UJVVWKCEJXRDAD-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Organic Reactions

In synthetic chemistry, sulfones have been utilized in the Julia-Kocienski olefination reaction with carbonyl compounds. This process allows for the formation of 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities, demonstrating the role of sulfone derivatives in facilitating complex organic syntheses (Alonso, Fuensanta, Nájera, & Varea, 2005).

Anticonvulsant Agents

Compounds incorporating a sulfonamide moiety, structurally related to the query compound, have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Inhibition of Carbonic Anhydrase for Cancer Treatment

Biphenylsulfonamides have been investigated as inhibitors of the zinc enzyme carbonic anhydrase (CA), particularly the transmembrane, tumor-associated isozymes IX, showing cytotoxic activity against human colon, lung, and breast cancer cell lines. This suggests their utility in developing new cancer therapies (Morsy et al., 2009).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-12-21-18-16(28-12)10-9-15-19(18)29-20(22-15)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVVWKCEJXRDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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